molecular formula C11H12O B8516020 5-phenylpent-4-enal CAS No. 51758-25-9

5-phenylpent-4-enal

Cat. No.: B8516020
CAS No.: 51758-25-9
M. Wt: 160.21 g/mol
InChI Key: BHUURXZEJNOOBQ-UHFFFAOYSA-N
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Description

The compound with the identifier “5-phenylpent-4-enal” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-phenylpent-4-enal involves several synthetic routes. One common method includes the reaction of 1,8-naphthalimide with aminopropyl imidazole to generate naphthalimide imidazole. This intermediate is then subjected to imidazole quaternization using 1-bromo-iso-octane, resulting in the formation of alkylated naphthalimide imidazole bromide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-phenylpent-4-enal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

5-phenylpent-4-enal has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: This compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-phenylpent-4-enal involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-phenylpent-4-enal include other naphthalimide derivatives and imidazole-based compounds. These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

The specific arrangement of atoms and bonds in this compound allows it to participate in unique chemical reactions and exhibit specific biological activities .

Properties

CAS No.

51758-25-9

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

5-phenylpent-4-enal

InChI

InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-10H,2,6H2

InChI Key

BHUURXZEJNOOBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCCC=O

Origin of Product

United States

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